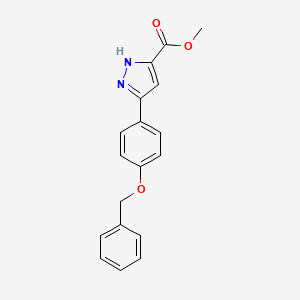
Methyl 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate, AldrichCPR is a chemical compound with the molecular formula C17H16N2O3 It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-(benzyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to yield the pyrazole ring. The final step involves esterification with methyl chloroformate to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Methyl 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Amides, esters, or other substituted derivatives.
科学的研究の応用
Methyl 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
作用機序
The mechanism of action of Methyl 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring structure allows it to bind to active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyloxy group can enhance its binding affinity and selectivity towards certain targets. The exact pathways and molecular interactions depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
- Methyl 3-(benzyloxy)propanoate
- Methyl 3-(4-methoxyphenyl)propanoate
- Methyl 3-phenyl-2-(trimethylsilyl)propanoate
Uniqueness
Methyl 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate is unique due to its pyrazole ring structure combined with a benzyloxyphenyl group This combination imparts specific chemical and biological properties that differentiate it from other similar compounds
特性
分子式 |
C18H16N2O3 |
|---|---|
分子量 |
308.3 g/mol |
IUPAC名 |
methyl 3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C18H16N2O3/c1-22-18(21)17-11-16(19-20-17)14-7-9-15(10-8-14)23-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,19,20) |
InChIキー |
UPOSRAFKVIMKFW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



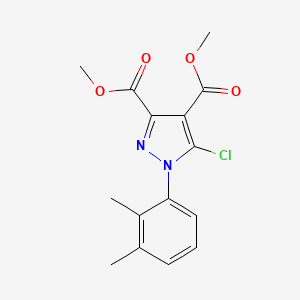


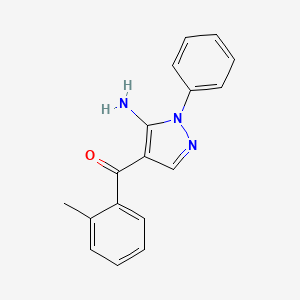
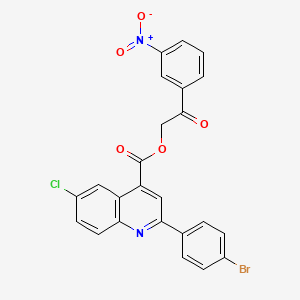
![3-{[1-Hydroxy-4-((E)-{3-[(phenylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12047831.png)
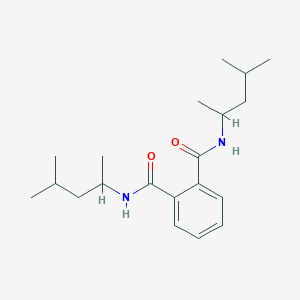
![4-Chloro-2-(methylthio)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B12047838.png)

![1-allyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12047852.png)


![3-(2-bromophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12047859.png)
